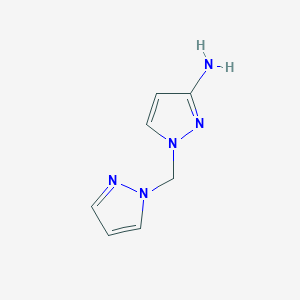

1-(1H-吡唑-1-基甲基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine” is a type of pyrazole, which is a class of compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the condensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another approach involves the reaction of 1,3-diketones with hydrazine, a process known as Knorr-type reactions .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds has been studied using techniques such as Density Functional Theory . The complete assignments of these compounds are often performed based on experimental data and potential energy distribution of the vibrational modes .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate . They also exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .科学研究应用

合成和表征

1-(1H-吡唑-1-基甲基)-1H-吡唑-3-胺及其衍生物已被合成并表征,显示出潜在的抗肿瘤、抗真菌和抗菌特性。这些化合物是通过羟甲基吡唑衍生物与伯胺反应合成的,生成各种吡唑衍生物。这些化合物使用 FT-IR、紫外-可见、NMR 光谱、质谱和单晶 X 射线晶体学等技术进行了表征。已证实了对乳腺癌和微生物的生物活性,表明这些化合物与药学化学相关 (Titi 等人,2020)。

空间位阻和电子密度

基于双(吡唑-1-基甲基)胺的三齿分子的空间位阻和电子密度上取代基的影响已被研究。引入这些分子的不同体积和给/受电子能力的取代基会影响它们的性质,如 NMR 光谱所示。这项研究有助于了解结构修饰如何影响这些化合物在各个科学领域的反应性和潜在应用 (Garbacia 等人,2005)。

绿色化学应用

该化合物及其相关结构已在绿色化学中找到应用,例如从简单的非环状起始原料合成致密官能化的 4H-吡喃并[2,3-c]吡唑和双吡唑基丙酸酯。该合成是在水性介质中使用 L-脯氨酸作为催化剂进行的,突出了生成具有潜在生物活性的复杂分子的环保方法 (Prasanna 等人,2013)。

抗菌候选物的开发

研究还集中在以该化合物为关键中间体的开发新型抗菌候选物上。建立了大规模制备的环保且经济高效的途径,强调了该化合物在合成新型抗菌剂中的重要性。这种方法强调了 1-(1H-吡唑-1-基甲基)-1H-吡唑-3-胺衍生物在持续寻找有效抗菌疗法中的重要性 (Yang 等人,2014)。

C-H 胺化催化

该化合物已被用于催化过程,例如 Rh(III) 催化的 1-芳基-1H-吡唑-5(4H)-酮与烷基胺的分子间 C-H 胺化。这个过程代表了一种新颖的分子功能化方法,用于制药应用,展示了该化合物在合成有机化学中的多功能性 (Wu 等人,2014)。

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to induce a variety of biological responses . For example, some pyrazole derivatives have been found to exhibit potent antiviral action against a broad panel of viruses in various cell cultures .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely induce a variety of molecular and cellular changes .

属性

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVSSXXUFZJQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)